2-((Tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid
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Overview
Description
2-((Tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid typically involves multiple steps, starting from commercially available precursors One common approach is to first introduce the tert-butoxycarbonyl (Boc) protecting group to an amino acid derivativeThe reaction conditions often involve the use of strong bases, coupling reagents, and solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures. The industrial process may also incorporate steps for the purification and isolation of the final product, such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group. This amino group can then participate in various biochemical pathways, interacting with enzymes, receptors, or other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-((Tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in biological activity and stability.
2-((Tert-butoxycarbonyl)amino)-4-(2-chlorophenyl)butanoic acid: The presence of a chlorine atom alters the compound’s electronic properties and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 2-((Tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound in the design of pharmaceuticals and other bioactive molecules.
Properties
Molecular Formula |
C16H20F3NO4 |
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Molecular Weight |
347.33 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(13(21)22)9-8-10-6-4-5-7-11(10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
SWWMIAKBHAXMBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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